

3,4-Diaminobenzimidamide CAS number and identifiers

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Compound of Interest

Compound Name: 3,4-Diaminobenzimidamide

Cat. No.: B1311413

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Technical Guide: 3,4-Diaminobenzimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzimidamide is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, featuring an aromatic benzene ring substituted with two amino groups and a carboximidamide functional group, makes it a valuable building block for the synthesis of novel heterocyclic compounds. This guide provides a summary of its known identifiers, physicochemical properties, and potential applications based on available data.

Core Identifiers and Physicochemical Properties

Quantitative data for **3,4-Diaminobenzimidamide** is limited in publicly accessible literature. The following tables summarize the available identifiers and predicted experimental properties.

Table 1: Chemical Identifiers for **3,4-Diaminobenzimidamide**

Identifier	Value
CAS Number	68827-43-0[1][2][3]
Molecular Formula	C ₇ H ₁₀ N ₄ [1]
Molecular Weight	150.18 g/mol [1]
IUPAC Name	3,4-diaminobenzenecarboximidamide[4]
Synonyms	Benzenecarboximidamide, 3,4-diamino-[4]
MDL Number	MFCD08751343[1]
InChI	InChI=1/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)[4]
SMILES	<chem>c1cc(c(cc1C(=N)N)N)N[4]</chem>

Table 2: Predicted Physicochemical Data

Property	Value
Density	1.44 g/cm ³ [5]
Polar Surface Area (PSA)	101.91 Å ² [5]
LogP	2.09750[5]

Potential Applications and Research Directions

The structural characteristics of **3,4-Diaminobenzimidamide**, particularly the presence of multiple reactive amino and amidine groups, suggest its utility as a versatile precursor in several areas of chemical and pharmaceutical research[4][5].

- **Heterocyclic Synthesis:** The diamino functionality is a key feature for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many biologically active molecules.
- **Enzyme Inhibitors:** The benzimidamide moiety is a known pharmacophore in the design of various enzyme inhibitors. The structural arrangement of **3,4-Diaminobenzimidamide**

makes it a candidate for the development of novel inhibitors targeting specific enzymes.[5]

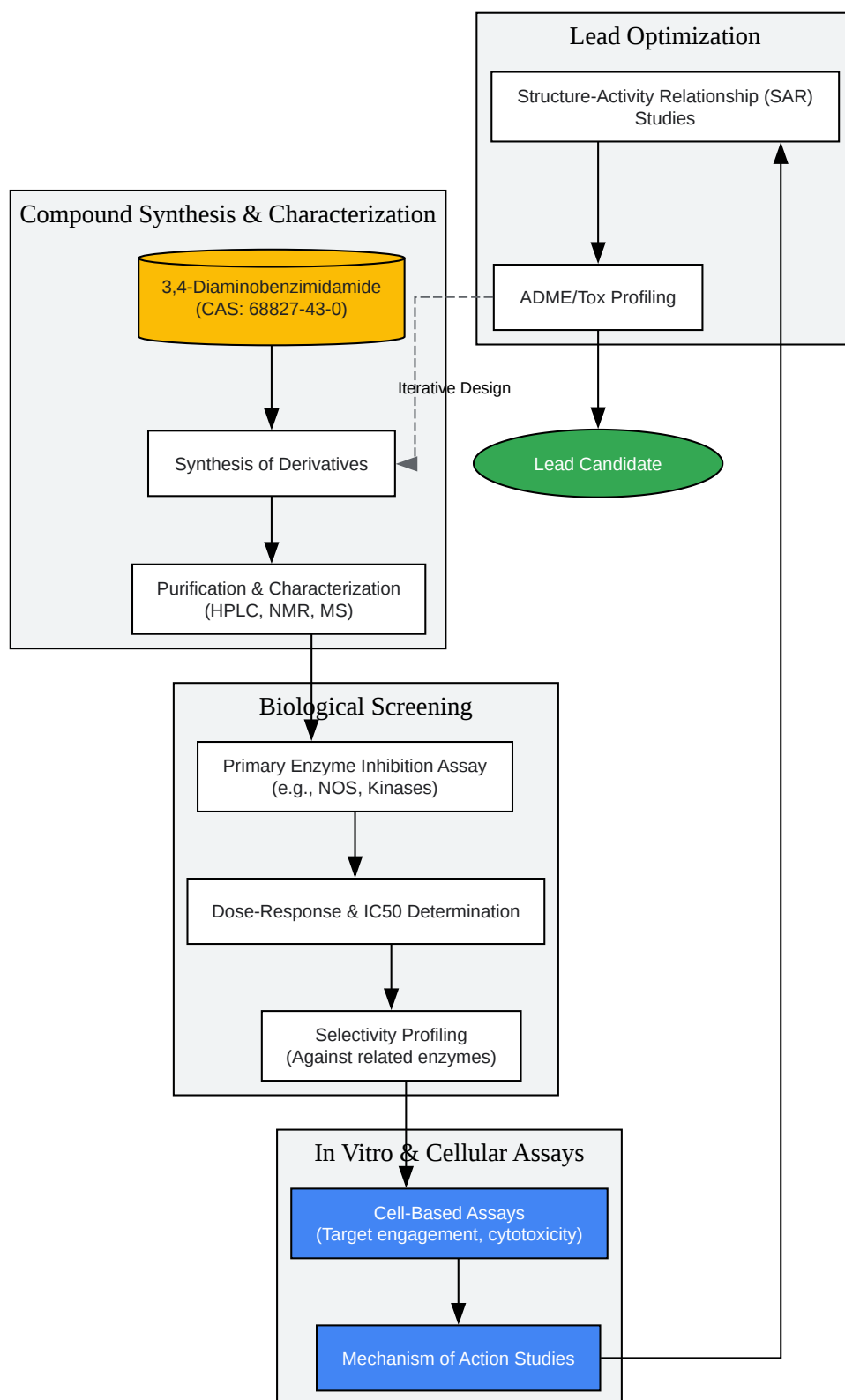
- **Antimicrobial Agents:** The compound's functional groups may allow for interactions with biological targets in microorganisms, suggesting its potential as a scaffold for new antimicrobial drugs.[5]
- **Material Science:** The aromatic structure and potential for hydrogen bonding suggest that it could be explored as a monomer for the synthesis of specialty polymers with unique thermal or mechanical properties.[4]

Experimental Protocols

Detailed, validated experimental protocols for the specific use of **3,4-Diaminobenzimidamide** in biological assays or as a therapeutic agent are not readily available in the public domain. Researchers interested in this compound would likely need to develop and validate their own methodologies based on its structural similarities to other known compounds with biological activity.

A general approach for investigating its potential as an enzyme inhibitor is outlined in the workflow diagram below.

Mandatory Visualization



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Caption: Hypothetical workflow for the evaluation of **3,4-Diaminobenzimidamide** derivatives in drug discovery.

Conclusion

3,4-Diaminobenzimidamide is a chemical entity with clear potential for further exploration, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently sparse, its structural motifs suggest a range of possible applications that warrant investigation. The information provided in this guide serves as a foundational resource for researchers embarking on studies involving this promising compound. Further research is necessary to fully elucidate its properties and potential applications.

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